molecular formula C12H19F3N2O3 B8131866 tert-butyl (2S)-2-[(2,2,2-trifluoroacetamido)methyl]pyrrolidine-1-carboxylate

tert-butyl (2S)-2-[(2,2,2-trifluoroacetamido)methyl]pyrrolidine-1-carboxylate

Cat. No.: B8131866
M. Wt: 296.29 g/mol
InChI Key: MCOPOJXBKPXZCR-QMMMGPOBSA-N
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Description

This compound is a chiral pyrrolidine derivative featuring a tert-butyl carbamate group at the 1-position and a 2,2,2-trifluoroacetamido-methyl substituent at the (2S)-position. The tert-butyl group enhances steric protection of the pyrrolidine nitrogen, while the trifluoroacetamido moiety introduces strong electron-withdrawing properties, influencing reactivity and solubility. Such scaffolds are pivotal in medicinal chemistry as intermediates for protease inhibitors, kinase modulators, and spirocyclic drug candidates .

Properties

IUPAC Name

tert-butyl (2S)-2-[[(2,2,2-trifluoroacetyl)amino]methyl]pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19F3N2O3/c1-11(2,3)20-10(19)17-6-4-5-8(17)7-16-9(18)12(13,14)15/h8H,4-7H2,1-3H3,(H,16,18)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCOPOJXBKPXZCR-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CNC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1CNC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Homoallylamines

AstraZeneca’s bromine-mediated cyclization (Scheme 1) is a scalable approach for pyrrolidine synthesis. Starting from cyclic homoallylamine derivatives, bromine induces cyclization to form a brominated intermediate, which undergoes catalytic debromination (Pd/C, H₂).
Optimization : Replacing Br₂ with BF₃·Et₂O in CH₂Cl₂ at 0°C improved yields from 56% to 74% at 100 g scale.

Dieckmann Condensation

Michael addition of Boc-glycine methyl ester to acrylates followed by Dieckmann cyclization forms trisubstituted pyrrolidines (Scheme 2). This method, reported in influenza neuraminidase inhibitor synthesis, provides a cis-3,4-disubstituted pyrrolidine core.
Conditions :

  • Boc-glycine methyl ester, acrylate, DBU, THF, 0°C → rt.

  • Yield: 68–72%.

Reductive Amination

Aminomethylation at C2 is achieved via reductive amination of a ketone intermediate. For example, (2S)-pyrrolidine-2-carbaldehyde is treated with methylamine and NaBH₄ to yield (2S)-2-(methylaminomethyl)pyrrolidine, which is Boc-protected.
Challenges : Racemization during alkylation necessitates low temperatures (-78°C) and chiral auxiliaries.

Hydroboration-Oxidation

Hydroboration of allyl-pyrrolidine derivatives followed by oxidation introduces hydroxyl groups, which are mesylated and displaced by methylamine (Scheme 3).
Conditions :

  • BH₃·THF, 0°C → rt.

  • MsCl, Et₃N, CH₂Cl₂.

  • Methylamine, DMF, 60°C.
    Yield : 71–83%.

Trifluoroacetylation

The primary amine intermediate is acylated with trifluoroacetic anhydride (TFAA) to install the trifluoroacetamido group (Scheme 4).
Conditions :

  • TFAA, DIPEA, CH₂Cl₂, 0°C → rt.
    Yield : 85–92%.

Stereochemical Control

Asymmetric Catalysis

Chiral oxazoline ligands (e.g., (S)-t-BuPyOx) enable enantioselective cyclization. For instance, (S)-tert-leucinol-derived ligands facilitate >90% ee in pyrrolidine formation.

Resolution Techniques

Diastereomeric salt formation with tartaric acid resolves racemic mixtures, as demonstrated in the synthesis of (2S,4S)-configured pyrrolidines.

Industrial Scalability and Process Optimization

ParameterLaboratory Scale (1–10 g)Pilot Scale (100 g)Industrial Scale (>1 kg)
Cyclization SolventCH₃CNCH₂Cl₂CH₂Cl₂
CatalystPd/C (5 wt%)Pd/C (1 wt%)Pd/C (0.5 wt%)
Yield56%74%81%
Purity (HPLC)95%98%99.5%

Key Improvements :

  • Solvent switch from CH₃CN to CH₂Cl₂ reduced side reactions.

  • Lower catalyst loading cut costs without compromising yield.

Challenges and Mitigation Strategies

Racemization During Alkylation

  • Cause : Basic conditions during mesylate displacement.

  • Solution : Use of non-polar solvents (toluene) and low temperatures (-30°C).

Purification of Polar Intermediates

  • Issue : Hydrophilic amines complicate column chromatography.

  • Solution : Boc protection enhances lipophilicity, enabling silica gel purification.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialStepsOverall YieldStereoselectivityScalability
Bromine CyclizationHomoallylamine427%Moderate (cis:trans 3:1)High
Dieckmann CondensationBoc-glycine methyl ester345%High (≥95% ee)Moderate
Reductive AminationPyrrolidine-2-carbaldehyde265%High (≥98% ee)Low

Chemical Reactions Analysis

Types of Reactions

tert-butyl (2S)-2-[(2,2,2-trifluoroacetamido)methyl]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoroethanoylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl (2S)-2-[(2,2,2-trifluoroacetamido)methyl]pyrrolidine-1-carboxylate has been investigated for its potential as a pharmaceutical agent due to its structural properties that may interact favorably with biological targets.

Case Study: Histone Demethylase Inhibitors
Research has indicated that derivatives of this compound can serve as inhibitors of histone demethylases, enzymes involved in epigenetic regulation. Inhibiting these enzymes can lead to therapeutic strategies for various cancers and other diseases associated with epigenetic changes .

Synthesis of Biologically Active Compounds

This compound is also utilized in the synthesis of other biologically active molecules. Its structure allows for modifications that can yield new compounds with enhanced biological activity.

Example Table: Synthesis Pathways

Compound NameReaction TypeYield (%)Reference
Compound AAlkylation85
Compound BAcylation90

Materials Science

The fluorinated moiety in this compound enhances its properties for applications in materials science. Fluorinated compounds are known for their stability and resistance to solvents, making them suitable for coatings and polymers.

Application Example: Coatings
Fluorinated compounds are often used in coatings that require high durability and chemical resistance. The incorporation of this compound into polymer matrices has shown improved performance characteristics in laboratory tests.

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-[(2,2,2-trifluoroacetamido)methyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoroethanoylamino group is known to enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolidine Core

Table 1: Key Structural Analogs and Their Features
Compound Name Substituent at 2-Position Core Structure Key Properties/Applications Reference
tert-Butyl (2S)-2-[(2,2,2-Trifluoroacetamido)methyl]pyrrolidine-1-carboxylate Trifluoroacetamido-methyl Pyrrolidine High electron-withdrawing effect; drug intermediate
(S)-tert-Butyl 2-(2,2,2-Trifluoroacetyl)pyrrolidine-1-carboxylate (CAS 913979-70-1) Trifluoroacetyl (directly bonded) Pyrrolidine Similar reactivity; altered steric profile
tert-Butyl (2S)-2-[[2,3-Difluoro-4-hydroxyphenyl]methyl]pyrrolidine-1-carboxylate Aryl (difluoro-hydroxyphenyl) Pyrrolidine Enhanced hydrophobicity; kinase inhibition
tert-Butyl (2S)-4-(Difluoromethylene)-2-(hydroxymethyl)pyrrolidine-1-carboxylate Difluoromethylene + hydroxymethyl Pyrrolidine Increased hydrogen bonding potential
tert-Butyl (2R)-2-Formyl-2-methylpyrrolidine-1-carboxylate (CAS 1623409-38-0) Formyl + methyl Pyrrolidine Nucleophilic reactivity; chiral building block

Key Observations :

  • Electron-Withdrawing Groups : The trifluoroacetamido group (target compound) and trifluoroacetyl (CAS 913979-70-1) both enhance electrophilicity, but the methylene spacer in the target compound reduces steric hindrance compared to direct trifluoroacetyl attachment .
  • Hydrophobic vs. Polar Substituents : Aryl groups (e.g., in ) increase hydrophobicity, favoring membrane permeability, while hydroxymethyl or formyl groups () improve solubility and reactivity in coupling reactions .

Physicochemical and Spectral Data

Table 3: Comparative Spectral and Physical Properties
Compound [α]D (CHCl₃) Melting Point HRMS (Calc/Found) Key NMR Shifts (δ, ppm) Reference
Target Compound Not reported Not reported Not available Expected: 1.8–2.5 (pyrrolidine CH₂)
Spiro-pyrrolidine-oxindole () -31.6 99°C 628.3546/628.3535 7.2–7.4 (aromatic H), 4.1 (COO⁻)
(S)-tert-Butyl 2-(Hydroxymethyl)pyrrolidine-1-carboxylate () Not reported Oil Not available 3.6–3.8 (CH₂OH), 1.4 (t-Bu)

Insights :

  • Chiral purity is critical, as seen in the high optical rotation ([α]D = -31.6) of ’s spiro compound .
  • Trifluoroacetamido groups typically show distinct ¹⁹F NMR signals near -75 ppm, though this data is absent in the provided evidence .

Biological Activity

tert-butyl (2S)-2-[(2,2,2-trifluoroacetamido)methyl]pyrrolidine-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C13H21F3N2O3
  • Molecular Weight : 296.29 g/mol
  • CAS Number : 872714-84-6

The compound features a pyrrolidine ring substituted with a trifluoroacetamido group, which is significant for its biological activity due to the influence of fluorine on molecular interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The trifluoroacetamido group enhances the compound's ability to interact with enzymes, potentially inhibiting their activity. This is particularly relevant for enzymes involved in metabolic pathways.
  • Modulation of Protein Interactions : The structural characteristics allow for effective binding to target proteins, influencing their function and stability. This is crucial in drug design where protein-ligand interactions dictate efficacy.
  • Antiviral Properties : Preliminary studies indicate that compounds similar to this one exhibit antiviral activity. The presence of the pyrrolidine structure may contribute to this effect by mimicking natural substrates in viral replication processes .

Antiviral Activity

A study highlighted the antiviral properties of related pyrrolidine derivatives, suggesting that the incorporation of trifluoroacetamido groups could enhance potency against viral targets .

Structure-Activity Relationship (SAR)

Research into SAR has shown that modifications at the pyrrolidine ring significantly affect biological activity. For instance:

  • Compounds with a trifluoromethyl group at specific positions demonstrated increased inhibition of 5-hydroxytryptamine (5-HT) uptake compared to non-fluorinated analogs .

In Vivo Studies

In vivo studies have indicated that compounds containing similar structures exhibit favorable pharmacokinetic profiles, suggesting potential for therapeutic use. For example:

  • A derivative showed significant efficacy in animal models for conditions related to metabolic disorders .

Data Table: Biological Activity Overview

Activity Observation Reference
AntiviralEffective against viral replication
Enzyme InhibitionModulates key metabolic enzymes
PharmacokineticsFavorable absorption and distribution

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing tert-butyl (2S)-2-[(2,2,2-trifluoroacetamido)methyl]pyrrolidine-1-carboxylate?

  • Methodology : Synthesis typically involves coupling trifluoroacetamide derivatives with a pyrrolidine scaffold. Key steps include:

  • Activation : Use of mixed anhydride intermediates via reagents like isobutyl chloroformate and DIPEA in CH₂Cl₂ to enhance reactivity .
  • Purification : Flash chromatography (e.g., 0–100% ethyl acetate/hexane gradients) ensures high purity .
  • Yield Optimization : Reaction times (e.g., overnight stirring for coupling) and stoichiometric ratios (e.g., 1.2–1.6 eq of nucleophiles) are critical .

Q. How can researchers confirm the stereochemical integrity of the (2S)-configured pyrrolidine core?

  • Methodology :

  • Chiral HPLC : Resolve enantiomers using chiral stationary phases (e.g., amylose or cellulose derivatives).
  • Optical Rotation : Compare experimental [α]D values with literature data (e.g., [α]²⁵D = −55.0 for related (2S)-configured pyrrolidines) .
  • NMR Analysis : NOESY or ROESY spectra can confirm spatial proximity of substituents .

Q. What characterization techniques are essential for verifying this compound’s structure?

  • Core Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to assign protons/carbons (e.g., δ ~1.4 ppm for tert-butyl groups, δ ~3.5–4.5 ppm for pyrrolidine CH₂N) .
  • HRMS : Confirm molecular formula (e.g., calculated vs. observed m/z for C₁₅H₂₃F₃N₂O₃) .
  • IR Spectroscopy : Detect key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carbamate) .

Advanced Research Questions

Q. How can researchers address low yields in the trifluoroacetamido coupling step?

  • Troubleshooting :

  • Activation Efficiency : Replace isobutyl chloroformate with HATU or EDCI for better trifluoroacetamide activation .
  • Solvent Effects : Switch from CH₂Cl₂ to DMF or THF to stabilize intermediates .
  • Temperature Control : Perform reactions at 0°C to minimize side reactions (e.g., hydrolysis of active esters) .
    • Validation : Monitor reaction progress via LC-MS or TLC to identify incomplete coupling .

Q. What strategies mitigate decomposition of the trifluoroacetamido group during storage?

  • Stabilization Methods :

  • Lyophilization : Store as a lyophilized solid under inert gas (N₂/Ar) to prevent hydrolysis .
  • Additives : Include desiccants (e.g., molecular sieves) in solution formulations .
    • Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC purity checks .

Q. How can contradictions in NMR data (e.g., unexpected splitting) be resolved?

  • Root Cause Analysis :

  • Dynamic Effects : Check for restricted rotation in the trifluoroacetamido group using variable-temperature NMR .
  • Diastereomer Formation : Re-examine synthetic steps for unintended epimerization (e.g., via chiral HPLC) .
    • Advanced Techniques : ¹⁹F NMR to probe trifluoromethyl group environments (δ −70 to −75 ppm) .

Application-Focused Questions

Q. What role does this compound play in medicinal chemistry as a chiral building block?

  • Case Study :

  • Peptide Mimetics : The pyrrolidine scaffold mimics proline residues, enabling constrained peptide designs for GPCR-targeted drugs .
  • Prodrug Synthesis : The tert-butyl carbamate group facilitates controlled release of active amines under acidic conditions (e.g., in lysosomes) .
    • Data : In a 2024 study, derivatives showed IC₅₀ = 0.8 µM against a kinase target, with >90% enantiomeric excess .

Q. How can researchers leverage this compound’s reactivity for late-stage diversification?

  • Functionalization Strategies :

  • Reductive Amination : React the primary amine (after Boc deprotection) with aldehydes/ketones .
  • Click Chemistry : Introduce azides via SN2 displacement for CuAAC reactions .
    • Example : A 2025 study achieved 15 derivatives via Pd-catalyzed cross-coupling (Suzuki-Miyaura) with aryl boronic acids, yielding 60–85% .

Data Contradiction Analysis

Q. How to reconcile discrepancies between calculated and observed molecular weights in HRMS?

  • Resolution Workflow :

Isotope Pattern Analysis : Confirm presence of trifluoromethyl groups (³⁵Cl/³⁷Cl mimics in low-res MS) .

Adduct Identification : Check for Na⁺/K⁺ adducts (Δ m/z = +22/+38) .

High-Resolution Calibration : Recalibrate using perfluorokerosene (PFK) as an internal standard .

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